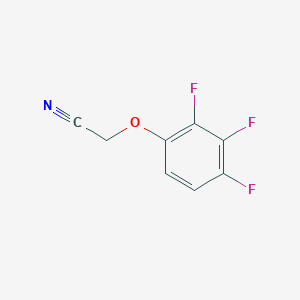

2-(2,3,4-Trifluoro-phenoxy)acetonitrile

CAS No.:

Cat. No.: VC13542265

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F3NO |

|---|---|

| Molecular Weight | 187.12 g/mol |

| IUPAC Name | 2-(2,3,4-trifluorophenoxy)acetonitrile |

| Standard InChI | InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2 |

| Standard InChI Key | SCKOBRLNYIOZRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1OCC#N)F)F)F |

| Canonical SMILES | C1=CC(=C(C(=C1OCC#N)F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Descriptors

The molecular formula of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile is C₈H₃F₃NO, with a molecular weight of 186.11 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Exact Mass | 186.017 Da |

| Topological Polar Surface Area (TPSA) | 44.7 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.1–2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

The nitrile group (-C≡N) contributes to its polarity, while the trifluorophenoxy group enhances lipophilicity, influencing its solubility and reactivity .

Structural Characterization

-

Aromatic Core: A benzene ring with fluorine atoms at the 2-, 3-, and 4-positions, creating a highly electron-deficient environment.

-

Ether Linkage: The oxygen atom bridges the aromatic ring to the acetonitrile group, forming a stable ether bond.

-

Nitrile Functionality: The -CH₂-C≡N group introduces nucleophilic and electrophilic reactivity, enabling participation in condensation and cyclization reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves nucleophilic substitution between a fluorinated phenol and a haloacetonitrile derivative. A representative pathway, extrapolated from analogous methods, includes:

Step 1: Preparation of 2,3,4-Trifluorophenol

2,3,4-Trifluorophenol serves as the starting material, synthesized via directed ortho-metalation or halogen-exchange reactions on substituted phenols .

Step 2: Alkylation with Haloacetonitrile

The phenol undergoes alkylation with bromoacetonitrile or chloroacetonitrile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide):

This method mirrors the synthesis of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile, where a haloacetonitrile reacts with a substituted phenol under basic conditions .

Step 3: Purification

Crude product is purified via column chromatography or recrystallization from ethanol/water mixtures, yielding >90% purity.

Industrial-Scale Considerations

-

Cost Efficiency: Use of inexpensive bases (e.g., K₂CO₃) and solvents (e.g., toluene) aligns with methods described in patent WO2011101864A1 for related phenoxyethyl derivatives .

-

Safety: Nitriles require handling in ventilated environments due to potential cyanide release upon decomposition.

Physicochemical Properties and Stability

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C).

-

Thermal Stability: Stable up to 150°C; decomposes at higher temperatures, releasing hydrogen fluoride and hydrogen cyanide.

-

Hydrolytic Sensitivity: Resistant to hydrolysis under neutral conditions but undergoes slow degradation in acidic or alkaline media to form carboxylic acids or amides .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 2,250 cm⁻¹ (C≡N stretch) and 1,250 cm⁻¹ (C-F stretch).

-

NMR (¹H): δ 4.8 ppm (s, 2H, CH₂CN), δ 6.9–7.3 ppm (m, 2H, aromatic) .

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

The compound’s nitrile group serves as a precursor for:

-

Amides: Reaction with amines yields acetamide derivatives, potential kinase inhibitors.

-

Tetrazoles: Cycloaddition with sodium azide produces tetrazole rings, a bioisostere for carboxylic acids in drug design .

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume